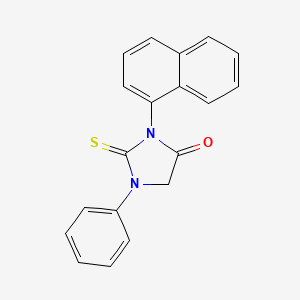

3-(Naphthalen-1-yl)-1-phenyl-2-thioxoimidazolidin-4-one

描述

属性

CAS 编号 |

93286-14-7 |

|---|---|

分子式 |

C19H14N2OS |

分子量 |

318.4 g/mol |

IUPAC 名称 |

3-naphthalen-1-yl-1-phenyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C19H14N2OS/c22-18-13-20(15-9-2-1-3-10-15)19(23)21(18)17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2 |

InChI 键 |

WGADYOUHGJPMIG-UHFFFAOYSA-N |

规范 SMILES |

C1C(=O)N(C(=S)N1C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-yl)-1-phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of naphthylamine with phenyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate thiourea, which then cyclizes to form the thioxoimidazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

3-(Naphthalen-1-yl)-1-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: The phenyl and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

科学研究应用

3-(Naphthalen-1-yl)-1-phenyl-2-thioxoimidazolidin-4-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

作用机制

The mechanism of action of 3-(Naphthalen-1-yl)-1-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxoimidazolidinone moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The naphthalene and phenyl groups contribute to the compound’s binding affinity and specificity.

相似化合物的比较

Key Observations :

Thiophene-containing derivatives (e.g., ) exhibit reduced aromatic bulk but greater electronic diversity due to sulfur’s lone pairs .

Synthesis Complexity :

- The target compound’s synthesis mirrors simpler 2-thioxoimidazolidin-4-ones but requires naphthylisothiocyanate, which may be less accessible than phenyl variants .

- Biphenyl imidazoles () employ condensation reactions, avoiding the need for thiourea intermediates but requiring stringent temperature control .

Physicochemical Properties :

- Solubility : The thioxo group improves water solubility compared to oxo (C=O) analogues (e.g., oxazolones in ), though the naphthalene moiety counteracts this by increasing hydrophobicity .

- Stability : Thiourea derivatives (e.g., ) often require cold storage (0–6°C) to prevent decomposition, suggesting similar handling precautions for the target compound .

Spectroscopic Characterization

生物活性

The compound 3-(Naphthalen-1-yl)-1-phenyl-2-thioxoimidazolidin-4-one is a member of the thioxoimidazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

- Molecular Formula : C20H14N2OS

- Molecular Weight : 330.40 g/mol

This compound features a naphthalene ring and a phenyl group attached to the imidazolidinone core, which contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thioxoimidazolidinone derivatives, including the compound . For instance, one study reported that certain 2-thioxoimidazolidin-4-one derivatives exhibited significant cytotoxic effects against HepG2 liver cancer cells. The promising compound demonstrated an IC50 value of 0.017 μM, indicating potent activity compared to standard chemotherapeutics like Staurosporine and 5-Fluorouracil (IC50 values of 5.07 and 5.18 μM, respectively) .

The anticancer effects are attributed to several mechanisms:

- Induction of Apoptosis : The compound was shown to induce apoptosis in HepG2 cells by increasing the expression of pro-apoptotic genes such as p53 and Caspases while decreasing anti-apoptotic factors like Bcl-2.

- Cell Cycle Arrest : It was observed that the compound arrested the cell cycle at the G2/M phase.

- Inhibition of PI3K/AKT Pathway : The compound inhibited this pathway at both gene and protein levels, which is crucial for cancer cell survival .

Antioxidant Activity

In addition to its anticancer properties, this compound has been associated with antioxidant activity. Research indicates that treatment with certain thioxoimidazolidinones can activate antioxidant enzymes such as Catalase (CAT), Superoxide Dismutase (SOD), and Glutathione (GSH), thereby mitigating oxidative stress in cancer models .

Summary of Biological Activities

| Activity | Mechanism | IC50 Value |

|---|---|---|

| Anticancer | Induces apoptosis, cell cycle arrest, inhibits PI3K/AKT pathway | 0.017 μM (HepG2) |

| Antioxidant | Activates CAT, SOD, GSH; reduces oxidative stress | Not specified |

Study on Hepatocellular Carcinoma

In a detailed study examining the effects of thioxoimidazolidinones on hepatocellular carcinoma (HCC), researchers found that these compounds not only inhibited cancer cell proliferation but also improved hematological parameters in tumor-bearing mice. Treatment led to a significant reduction in white blood cell counts and an increase in hemoglobin levels, suggesting a protective effect on bone marrow function during chemotherapy .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various protein targets involved in cancer progression. These studies suggest that the compound may exhibit high binding affinity towards key enzymes involved in tumor growth and metastasis .

常见问题

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-(Naphthalen-1-yl)-1-phenyl-2-thioxoimidazolidin-4-one, and how are reaction conditions optimized?

- Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted anilines with carbonyl derivatives (e.g., thioureas or isothiocyanates) under acidic or basic conditions. For example, analogous imidazolidinone derivatives have been synthesized using ethanol or dioxane as solvents, with triethylamine as a base, and reflux times ranging from 12–24 hours to achieve yields of 60–85% . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., switching from ethanol to DMF for higher solubility), or catalyst selection (e.g., Fe₂O₃@SiO₂/In₂O₃ nanoparticles for improved efficiency) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

- Answer :

- NMR spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and hydrogen bonding. For example, the thioxo group (C=S) typically resonates at δ ~170–180 ppm in ¹³C NMR .

- X-ray crystallography : Programs like SHELXL and WinGX are employed for single-crystal refinement. Anisotropic displacement parameters and hydrogen-bonding networks are analyzed to validate molecular geometry .

- IR spectroscopy : Stretching frequencies for C=S (1050–1250 cm⁻¹) and carbonyl groups (1650–1750 cm⁻¹) confirm functional group integrity .

Advanced Research Questions

Q. How can computational chemistry be leveraged to predict the reactivity or bioactivity of this compound?

- Answer :

- Molecular docking : Software like AutoDock Vina can model interactions between the compound and biological targets (e.g., enzymes or receptors). For example, naphthalene moieties may exhibit π-π stacking with aromatic residues in active sites .

- DFT calculations : These predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox behavior or charge distribution, which influences nucleophilic/electrophilic reactivity .

- MD simulations : Used to study stability in solvent environments or protein-ligand complexes over time .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, spectral shifts) across studies?

- Answer :

- Reproducibility checks : Replicate synthesis and characterization under controlled conditions (e.g., purity of reagents, inert atmosphere).

- Meta-analysis : Compare data from peer-reviewed studies (e.g., NMR chemical shifts in DMSO-d₆ vs. CDCl₃) .

- Advanced analytics : Use high-resolution mass spectrometry (HRMS) or 2D NMR (COSY, HSQC) to resolve ambiguities in structural assignments .

Q. What experimental designs are recommended for evaluating the compound’s bioactivity in drug discovery pipelines?

- Answer :

- In vitro assays : Screen against target enzymes (e.g., kinases) or cell lines (e.g., cancer or microbial models) using IC₅₀ or MIC metrics. For imidazolidinones, cytotoxicity assays (MTT) are common .

- Structure-activity relationship (SAR) studies : Synthesize derivatives with modified aryl or thioxo groups to identify critical pharmacophores .

- ADME profiling : Use Caco-2 cell models or HPLC to assess permeability and metabolic stability .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Answer :

- Solvent selection : Slow evaporation from polar aprotic solvents (e.g., DMSO or acetone) promotes crystal growth .

- Temperature control : Gradual cooling from saturation points reduces disorder.

- Co-crystallization : Add small molecules (e.g., crown ethers) to stabilize lattice packing .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。